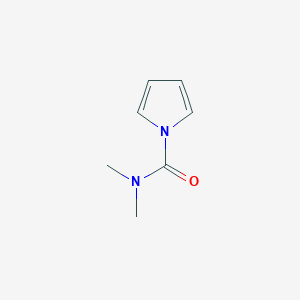

N,N-Dimethyl-1H-pyrrole-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

N,N-dimethylpyrrole-1-carboxamide |

InChI |

InChI=1S/C7H10N2O/c1-8(2)7(10)9-5-3-4-6-9/h3-6H,1-2H3 |

InChI Key |

YKZCTANOXTVUOX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N1C=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethyl 1h Pyrrole 1 Carboxamide

Direct N-Functionalization of 1H-Pyrrole

The most straightforward approach to N,N-Dimethyl-1H-pyrrole-1-carboxamide involves the direct introduction of the N,N-dimethylcarbamoyl group onto the nitrogen atom of the pyrrole (B145914) ring. This can be accomplished through several methods, including nucleophilic attack by the pyrrole anion and catalytic approaches.

Nucleophilic Carbamoylation of Pyrrole Anions

Pyrrole is a weak acid, and its N-H proton can be removed by a strong base to form the pyrrolide anion. This anion is a potent nucleophile and can readily react with an electrophilic carbamoylating agent, such as dimethylcarbamoyl chloride, to yield the desired product. The general reaction is as follows:

The choice of base and solvent is crucial for the success of this reaction. Strong bases such as sodium hydride (NaH), potassium hydride (KH), or organometallic reagents like n-butyllithium (n-BuLi) are commonly employed to ensure complete deprotonation of pyrrole. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent protonation of the pyrrolide anion.

| Base | Solvent | Temperature (°C) | Reagent | Yield (%) |

| NaH | THF | 0 to rt | Dimethylcarbamoyl chloride | Good |

| KH | THF | 0 to rt | Dimethylcarbamoyl chloride | High |

| n-BuLi | Hexane/THF | -78 to rt | Dimethylcarbamoyl chloride | Variable |

This table presents typical reaction conditions for the nucleophilic carbamoylation of pyrrole anions. The yields are generally reported as good to high, although they can vary depending on the specific reaction conditions and scale.

Catalytic Approaches to N-Carbamoylation (e.g., Phosphazene Catalysis)

While the use of strong bases is effective, milder, catalytic methods for N-functionalization are of significant interest. Phosphazene bases, such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), are strong, non-nucleophilic bases that can catalyze the N-acylation and N-carbamoylation of various heterocycles, including pyrrole.

The proposed mechanism involves the in-situ deprotonation of pyrrole by the phosphazene base to form a pyrrolide anion, which then reacts with dimethylcarbamoyl chloride. The catalyst is regenerated in the process, allowing for its use in sub-stoichiometric amounts.

Currently, specific examples detailing the use of phosphazene catalysis for the direct synthesis of this compound are not extensively reported in the literature, representing an area for potential future research.

Optimization of Reaction Parameters for Direct Synthesis

The efficiency of the direct synthesis of this compound is highly dependent on the reaction parameters. Key factors that can be optimized to maximize the yield and purity of the product include:

Choice of Base: The strength and steric hindrance of the base can influence the rate and selectivity of the reaction. While strong, non-nucleophilic bases are generally preferred, the optimal choice may vary depending on the specific reaction conditions.

Solvent: The polarity and aprotic nature of the solvent are critical. Solvents that can effectively solvate the pyrrolide anion without participating in the reaction are ideal.

Temperature: The reaction temperature can affect the rate of both the desired reaction and potential side reactions. Low temperatures are often employed initially to control the exothermic deprotonation step, followed by warming to room temperature to drive the carbamoylation to completion.

Reaction Time: Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and prevent product degradation.

Systematic studies on the optimization of these parameters are crucial for developing efficient and scalable synthetic protocols.

Multi-Step Synthesis Approaches via Pyrrole Derivatives

An alternative to direct N-functionalization is the synthesis of this compound from pre-functionalized pyrrole derivatives. These multi-step approaches offer greater flexibility in substrate scope and can be advantageous when direct methods are not feasible.

Routes Involving Pyrrole-1-carboxylic Acid Intermediates

This approach involves the initial synthesis of pyrrole-1-carboxylic acid, which is then converted to the corresponding N,N-dimethylamide.

The first step, the formation of pyrrole-1-carboxylic acid, can be achieved by reacting the pyrrolide anion with carbon dioxide. The resulting carboxylate is then protonated to yield the carboxylic acid.

The subsequent conversion of pyrrole-1-carboxylic acid to this compound is a standard amidation reaction. This typically involves the activation of the carboxylic acid, followed by reaction with dimethylamine (B145610). Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

| Activation Method | Reagent | Amine | Solvent | Yield (%) |

| Acyl Chloride | Thionyl Chloride | Dimethylamine | Dichloromethane | Good |

| Coupling Reagent | EDC/HOBt | Dimethylamine | DMF | Good to High |

This table outlines common methods for the amidation of pyrrole-1-carboxylic acid. Yields are generally good, but depend on the specific coupling conditions employed.

Chemical Transformations from Pre-functionalized Pyrrole Rings

In some instances, this compound can be synthesized by modifying a pre-existing substituent on the pyrrole nitrogen. For example, a transamidation reaction could potentially be employed, where a different amide or carbamate group on the pyrrole nitrogen is exchanged for the N,N-dimethylcarbamoyl group.

While theoretically feasible, specific and well-documented examples of synthesizing this compound through the transformation of other pre-functionalized pyrrole rings are not widely reported in the chemical literature. This remains an area that could be explored for the development of novel synthetic routes.

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing the sustainability of its production. These principles focus on the use of safer solvents, renewable materials, catalytic reagents over stoichiometric ones, and the reduction of energy consumption and waste generation.

Several strategies can be employed to develop more sustainable synthetic routes for this compound. One significant approach is the exploration of solvent-free reaction conditions . uctm.eduresearchgate.net Eliminating organic solvents reduces volatile organic compound (VOC) emissions, simplifies product purification, and can lead to increased reaction rates. uctm.edu For the acylation of pyrrole with dimethylcarbamoyl chloride, conducting the reaction in the absence of a solvent, potentially with microwave irradiation to provide energy efficiently, could represent a greener alternative. jmest.org

The use of heterogeneous catalysts is another cornerstone of green synthesis. nih.gov These catalysts can be easily separated from the reaction mixture, enabling their reuse and minimizing waste. For the synthesis of this compound, solid acid or base catalysts could be investigated to replace homogeneous catalysts that are often difficult to recover. researchgate.netmdpi.com For instance, solid bases have been shown to be effective catalysts for the N-methoxycarbonylation of pyrrole with dimethyl carbonate, a green reagent. researchgate.net A similar approach could be adapted for the reaction with dimethylcarbamoyl chloride.

Furthermore, the development of one-pot syntheses contributes to the sustainability of chemical processes by reducing the number of reaction steps, minimizing the use of auxiliary substances, and saving time and energy. nih.gov A one-pot procedure for this compound could involve the in situ generation of the acylating agent followed by its reaction with pyrrole without the need for intermediate isolation and purification steps.

The table below outlines potential green chemistry approaches for the synthesis of this compound, drawing on principles applied to the synthesis of similar pyrrole derivatives.

| Green Chemistry Principle | Proposed Sustainable Approach for this compound Synthesis | Potential Advantages |

| Waste Prevention | One-pot synthesis combining the formation of dimethylcarbamoyl chloride and its reaction with pyrrole. | Reduces the number of steps, minimizes waste from purification of intermediates. |

| Atom Economy | Direct amidation of pyrrole-1-carboxylic acid (if available) with dimethylamine. | Maximizes the incorporation of reactant atoms into the final product. |

| Use of Safer Solvents | Utilization of water or ionic liquids as reaction media. | Reduces the use of volatile and hazardous organic solvents. |

| Design for Energy Efficiency | Application of microwave-assisted synthesis. | Can lead to shorter reaction times and reduced energy consumption compared to conventional heating. jmest.org |

| Use of Catalysis | Employment of reusable solid acid or base catalysts (e.g., zeolites, functionalized silica). | Facilitates catalyst recovery and reuse, reducing waste and cost. nih.govmdpi.com |

| Solvent-Free Conditions | Performing the reaction by mixing the neat reactants, possibly with catalytic amounts of an activator. | Eliminates solvent waste, simplifies workup, and can enhance reaction rates. uctm.eduresearchgate.net |

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally benign and economically viable.

Advanced Spectroscopic and Structural Elucidation of N,n Dimethyl 1h Pyrrole 1 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of N,N-Dimethyl-1H-pyrrole-1-carboxamide. The chemical environment of each proton and carbon atom can be precisely mapped, and dynamic processes such as restricted rotation can be quantified.

¹H and ¹³C Chemical Shift Analysis and Solvent Effects

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to the pyrrole (B145914) ring protons and the N,N-dimethylaminocarbonyl group. For the pyrrole ring, two sets of chemically equivalent protons are anticipated: H-2/H-5 and H-3/H-4. Due to the electron-withdrawing nature of the N-carbonyl group, these protons are likely shifted downfield compared to unsubstituted pyrrole. The protons of the two methyl groups on the amide nitrogen may appear as a single peak at room temperature if the rotation around the C-N amide bond is fast on the NMR timescale, or as two distinct singlets if the rotation is hindered.

The polarity of the solvent can influence the chemical shifts. orgchemres.org In more polar solvents, it is common to observe significant changes in the chemical shifts of protons, particularly those near polar functional groups. orgchemres.org For instance, studies on related heterocyclic compounds have shown that moving from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can cause noticeable downfield shifts for protons involved in solute-solvent interactions. orgchemres.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2/H-5 | 7.0 - 7.5 | 120 - 125 |

| H-3/H-4 | 6.0 - 6.5 | 110 - 115 |

| N-CH₃ | 2.9 - 3.2 | 35 - 40 |

| C=O | - | 165 - 170 |

Note: These are predicted values based on analogous structures and are subject to experimental verification.

Multidimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC) for Connectivity and Spin System Delineation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, cross-peaks between H-2/H-5 and H-3/H-4 would be expected, confirming their scalar coupling.

TOCSY (Total Correlation Spectroscopy): This would show correlations between all protons within a spin system, further confirming the pyrrole ring proton assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-2/C-5 and C-3/H-4 based on the already assigned proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would be expected between the N-methyl protons and the carbonyl carbon (C=O), as well as between the H-2/H-5 protons and the carbonyl carbon, which would definitively establish the N-acylation of the pyrrole ring.

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

A key dynamic feature of N,N-disubstituted amides is the restricted rotation around the amide C-N bond due to its partial double bond character. This phenomenon can be studied using variable temperature NMR (Dynamic NMR). At low temperatures, the rotation is slow on the NMR timescale, leading to two separate signals for the non-equivalent N-methyl groups. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a single time-averaged signal at higher temperatures.

The energy barrier to this rotation (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the two methyl signals at low temperature. For similar N,N-dimethylamides, these barriers are typically in the range of 12-20 kcal/mol. montana.eduresearchgate.net This restricted rotation is a fundamental aspect of amide chemistry and has significant implications for the conformational preferences of the molecule. researchgate.net

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in this compound and their molecular environment.

Fourier Transform Infrared (FTIR) Spectroscopy of Characteristic Vibrations

The FTIR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group. This band typically appears in the region of 1650-1700 cm⁻¹. The exact position of this band is sensitive to the electronic environment; the attachment to the pyrrole nitrogen may influence its frequency. Other characteristic vibrations include the C-N stretching of the amide, C-H stretching of the pyrrole ring and methyl groups, and the ring stretching vibrations of the pyrrole moiety. The N-H stretching vibration, prominent in unsubstituted pyrrole around 3400 cm⁻¹, would be absent, confirming the N-substitution. sigmaaldrich.com

Table 2: Predicted Characteristic FTIR Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3150 | Medium |

| C-H (Aliphatic) | 2900 - 3000 | Medium |

| C=O (Amide I) | 1670 - 1690 | Strong |

| C-N (Amide) | 1350 - 1400 | Medium |

| Pyrrole Ring Stretch | 1450 - 1550 | Medium-Strong |

Note: These are predicted values based on analogous structures and are subject to experimental verification.

Raman Spectroscopy for Molecular Fingerprinting and Anharmonicity Analysis

Raman spectroscopy provides complementary information to FTIR. While the carbonyl stretch will also be visible in the Raman spectrum, non-polar bonds often give stronger Raman signals. The C=C stretching vibrations of the pyrrole ring are expected to be prominent in the Raman spectrum, providing a characteristic "fingerprint" for the molecule. researchgate.net Raman spectroscopy is particularly useful for studying the skeletal vibrations of the pyrrole ring and can be used to analyze anharmonicity by observing overtones and combination bands. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the FTIR spectrum.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and for gaining insight into its structure through the analysis of its fragmentation patterns. For this compound, the molecular formula is C7H10N2O, corresponding to a monoisotopic mass of 138.0793 g/mol .

Upon ionization in a mass spectrometer, the molecule would be expected to form a molecular ion ([M]+•) or a protonated molecule ([M+H]+), depending on the ionization technique employed. The fragmentation of this precursor ion is dictated by the inherent stability of the resulting fragments. A plausible fragmentation pathway for this compound would involve the cleavage of the amide bond. A key fragmentation would likely be the loss of the dimethylamino group, •N(CH3)2, to generate a pyrrole-1-carbonyl cation. Another significant fragmentation pathway could involve the loss of a carbonyl group (CO), leading to a dimethylaminopyrrole fragment. The analysis of the relative abundances of these fragment ions in the mass spectrum provides a unique fingerprint for the compound, aiding in its identification and differentiation from its isomers, such as N,N-dimethyl-1H-pyrrole-2-carboxamide.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The crystal structure of this compound would reveal the planarity of the pyrrole ring. The bond lengths within the pyrrole ring would be expected to be intermediate between single and double bonds, characteristic of an aromatic system. The C-N bond connecting the carboxamide group to the pyrrole nitrogen would be of particular interest, as its length would indicate the degree of electronic communication between the amide and the aromatic ring. The geometry around the amide nitrogen would also be a key feature, with the sum of the bond angles around it indicating its degree of planarity. Torsional angles would define the orientation of the dimethylamino group relative to the carbonyl group and the orientation of the entire carboxamide group relative to the pyrrole ring.

For comparison, the crystal structure of the isomeric N,N-dimethyl-1H-pyrrole-2-carboxamide reveals a monoclinic crystal system with space group C 1 2/c 1. nih.gov The detailed bond lengths and angles from such a structure provide a benchmark for what could be expected for the 1-carboxamide (B11826670) isomer.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from isomers and impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column, would be suitable for its analysis. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound would be a key identifier, and the area under the peak would be proportional to its concentration, allowing for quantitative purity assessment. The development of a robust HPLC method would be crucial for separating this compound from its synthetic precursors and potential isomers. Commercial suppliers of related compounds, such as N,1-Dimethyl-1H-pyrrole-2-carboxamide, often provide HPLC data as part of their quality control. bldpharm.com

Computational and Theoretical Investigations of N,n Dimethyl 1h Pyrrole 1 Carboxamide

Electronic Structure and Reactivity Profiling using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic characteristics of molecules. Through DFT calculations, fundamental aspects of molecular structure, stability, and reactivity can be quantitatively described.

The reactivity of a molecule is fundamentally governed by its electronic structure. The Frontier Molecular Orbital (FMO) theory is a key concept in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. dergipark.org.tr

For N,N-Dimethyl-1H-pyrrole-1-carboxamide, the electron density is expected to be distributed unevenly due to the presence of electronegative nitrogen and oxygen atoms and the aromatic pyrrole (B145914) ring. The HOMO is anticipated to have significant contributions from the π-system of the pyrrole ring, which is electron-rich. Conversely, the LUMO is expected to be localized primarily on the carboxamide group, specifically the C=O bond, which acts as an electron-withdrawing group. This distribution makes the pyrrole ring the center of nucleophilicity and the carboxamide portion the center of electrophilicity.

Table 1: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; highest energy orbital containing electrons. | Region of the molecule most likely to donate electrons (nucleophilic site). |

| LUMO | Lowest Unoccupied Molecular Orbital; lowest energy orbital without electrons. | Region of the molecule most likely to accept electrons (electrophilic site). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. |

This table provides a conceptual framework based on established FMO theory. wikipedia.orgyoutube.com

The prediction of reactive sites within a molecule can be effectively visualized using Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution from a molecule's perspective, identifying regions of positive and negative electrostatic potential. nih.gov

Nucleophilic Sites: Regions with a high concentration of electrons (negative potential, typically colored red on an MEP map) are prone to attack by electrophiles. For this compound, the most significant nucleophilic site is expected to be the oxygen atom of the carbonyl group, due to its high electronegativity and lone pairs of electrons. The pyrrole ring, being an electron-rich aromatic system, also represents a nucleophilic region.

Electrophilic Sites: Regions with a low concentration of electrons (positive potential, typically colored blue) are susceptible to attack by nucleophiles. The carbonyl carbon atom is predicted to be the primary electrophilic site, as it is bonded to two more electronegative atoms (oxygen and the pyrrole nitrogen), which pull electron density away from it.

The interaction and overlap of the HOMO of a nucleophile with the LUMO of an electrophile are what drive a chemical reaction. mdpi.com Therefore, analysis of the FMOs complements the predictions made by MEP maps.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's stability and reactivity. dergipark.org.trresearchgate.net Key descriptors include chemical hardness (η) and softness (S).

Chemical Hardness (η): Defined as half the energy difference between the HOMO and LUMO (η = (E_LUMO - E_HOMO) / 2), hardness measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. dergipark.org.tr

Chemical Softness (S): As the reciprocal of hardness (S = 1 / η), softness indicates a molecule's polarizability and readiness to react. Molecules with a small HOMO-LUMO gap are "soft" and more reactive. dergipark.org.tr

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability and reactivity. |

| Chemical Potential (µ) | µ = -(I + A) / 2 | Tendency of electrons to escape from the system. |

This table outlines the standard DFT-based definitions for global reactivity descriptors. dergipark.org.trresearchgate.netresearchgate.net

Conformational Analysis and Dynamics

The three-dimensional structure and dynamic behavior of this compound are critical to its properties. Conformational analysis focuses on the different spatial arrangements of atoms that arise from rotations around single bonds.

Rotation around the bond connecting the pyrrole ring to the carbonyl carbon (N-C bond) is a key conformational feature. For related molecules like 2-acylpyrroles, theoretical calculations have predicted the existence of two stable planar conformers: syn and anti. longdom.org In the syn conformation, the carbonyl oxygen is on the same side of the N-C bond as the adjacent part of the pyrrole ring. In the anti conformation, it is on the opposite side.

For this compound, the planarity of the system is favored by conjugation between the lone pair of the pyrrole nitrogen and the π-system of the carbonyl group. This delocalization imparts a partial double-bond character to the N-C bond, leading to distinct, relatively stable conformers rather than free rotation. While studies on 2-acylpyrroles often show a preference for the syn-rotamer, the specific preference for a 1-acylpyrrole like the title compound would depend on the steric and electronic interactions between the dimethylamino group and the pyrrole ring. longdom.org

The partial double-bond character of the amide C-N bond is a well-established phenomenon that results in a significant barrier to rotation. gac.edu This restricted rotation is a defining characteristic of amides. In N,N-dimethylamides, this leads to the two methyl groups being in chemically non-equivalent environments, a feature readily observable by NMR spectroscopy. montana.edu

Studies on simple N,N-dimethylamides have determined these rotational barriers to be in the range of 60-100 kJ/mol. rsc.org For instance, the free energy of activation for rotation in N,N-dimethylbenzamide is approximately 65.5 kJ/mol. rsc.org The barrier for this compound is expected to be of a similar magnitude. This barrier represents the energy required to move from a stable, planar conformer to a transition state where the p-orbitals of the nitrogen and carbonyl carbon are orthogonal, breaking the π-conjugation.

Table 3: Representative Rotational Barriers for Amide C-N Bonds

| Compound | Rotational Barrier (AG‡) | Method |

|---|---|---|

| N,N-Dimethylformamide | ~87.4 kJ/mol | NMR Lineshape Analysis |

| N,N-Dimethylacetamide | ~75-84 kJ/mol | NMR Lineshape Analysis |

Data sourced from studies on analogous N,N-dimethylamides to illustrate the typical energetic landscape. rsc.org

Based on the comprehensive search conducted, there is no publicly available scientific literature containing the specific computational and theoretical investigations for the compound This compound as required by the provided outline.

The search was able to identify the specific CAS number for this compound (741681-54-9) and basic computed properties. However, no detailed research findings, data tables, or scholarly articles corresponding to the requested sections were found.

Intermolecular Interactions and Hydrogen Bonding Networks: No studies detailing these interactions for this compound were located. While research exists for isomers like N,N-dimethyl-1H-pyrrole-2-carboxamide and other pyrrole derivatives, the strict requirement to focus solely on the specified compound prevents the inclusion of this data.

Computational Spectroscopic Predictions: There were no available records of theoretical NMR chemical shift calculations or vibrational frequency calculations specifically for this compound. Studies on the parent pyrrole molecule and other derivatives cannot be used as per the instructions.

Quantum Chemical Topology and Aromaticity Assessment: While the aromaticity of the general pyrrole ring is well-documented, specific assessments using quantum chemical topology methods for this compound were not found.

Therefore, it is not possible to generate the article with the required scientifically accurate and detailed content strictly adhering to the provided outline.

Chemical Reactivity and Transformation Mechanisms of N,n Dimethyl 1h Pyrrole 1 Carboxamide

Reactions Involving the Pyrrole (B145914) Ring System

The N,N-dimethylcarboxamide substituent significantly influences the reactivity of the pyrrole ring. Unlike N-unsubstituted or N-alkylpyrroles which predominantly undergo electrophilic substitution at the C2 position, the N-acyl group in N,N-Dimethyl-1H-pyrrole-1-carboxamide alters the regioselectivity of these reactions and enables unique transformations.

The N,N-dimethylcarboxamide group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic aromatic substitution compared to pyrrole itself. However, it also directs incoming electrophiles primarily to the C3 (or β) position, and to a lesser extent, the C2 (or α) position. This is in contrast to the strong preference for C2 substitution in N-alkylpyrroles. This directing effect is attributed to the stabilization of the intermediate sigma complex.

Studies on related N-substituted pyrroles provide insight into this substitution pattern. For instance, the nitration of 1-benzylpyrrole (B1265733) with nitric acid in acetic anhydride (B1165640) yields a mixture of mononitro products with the 3-nitro isomer being the major component (approximately 60%). cdnsciencepub.com Similarly, Vilsmeier-Haack formylation of 1-benzylpyrrole, while still favoring the 2-position, shows an increased amount of the 3-formyl product (around 15%) compared to 1-methylpyrrole, where the 3-isomer is not observed. cdnsciencepub.com While specific quantitative data for this compound is not extensively documented, this trend in regioselectivity is expected to hold true.

Table 1: Regioselectivity in Electrophilic Substitution of N-Substituted Pyrroles

| N-Substituent | Reaction | Major Product(s) | Minor Product(s) | Reference |

| -CH₂Ph | Nitration | 1-Benzyl-3-nitropyrrole (~60%) | 1-Benzyl-2-nitropyrrole | cdnsciencepub.com |

| -CH₂Ph | Formylation | 1-Benzyl-2-formylpyrrole (~85%) | 1-Benzyl-3-formylpyrrole (~15%) | cdnsciencepub.com |

| -C(O)N(CH₃)₂ | General Trend | 3-Substituted Pyrrole | 2-Substituted Pyrrole | N/A |

While pyrrole itself is not prone to nucleophilic attack, the presence of the electron-withdrawing N-carboxamide group can facilitate certain nucleophilic additions and ring transformations. One notable reaction is the Ciamician-Dennstedt rearrangement, where pyrroles react with carbenes, such as dichlorocarbene, to form a dihalocyclopropane intermediate which then rearranges to a 3-halopyridine. wikipedia.org

Furthermore, N-substituted pyrroles can participate in cycloaddition reactions. The electron-withdrawing nature of the N-carboxamide group can enhance the diene character of the pyrrole ring, allowing it to undergo [4+2] cycloadditions (Diels-Alder reactions) with suitable dienophiles. wikipedia.org

A significant transformation for the functionalization of the pyrrole ring in N-acylpyrroles, including this compound, is the anionic Fries rearrangement, sometimes referred to as the "pyrrole dance". This reaction involves the treatment of the N-acylpyrrole with a strong base, such as a lithium amide, leading to the migration of the acyl group from the nitrogen to a carbon atom of the pyrrole ring, typically the C2 position. This provides a direct route to 2-acylpyrroles. organic-chemistry.org

The choice of base can be crucial in directing the reaction pathway. For instance, in some N-acylpyrrole systems, using LiN(SiMe₃)₂ can promote the anionic Fries rearrangement, while KN(SiMe₃)₂ may lead to other reactions like C-H functionalization of the solvent. This rearrangement is an important method for creating functionalized pyrrole derivatives that are valuable intermediates in the synthesis of more complex molecules.

Reactivity of the Carboxamide Moiety

The N,N-dimethylcarboxamide group itself is a reactive functional group, susceptible to hydrolysis, exchange reactions, reduction, and oxidation.

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield pyrrole and dimethylamine (B145610). The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release dimethylamine and pyrrole-1-carboxylic acid, which readily decarboxylates to pyrrole. pearson.com

Table 2: Products of this compound Hydrolysis

| Conditions | Products |

| Acidic (e.g., H₃O⁺) | Pyrrole, Dimethylamine Hydrochloride |

| Basic (e.g., NaOH) | Pyrrole, Dimethylamine, Sodium Carboxylate (intermediate) |

Exchange reactions, where the dimethylamino group is displaced by another nucleophile, are also possible, though they generally require harsh conditions or specific catalysts.

The carboxamide group can be reduced by strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent used to reduce tertiary amides, like the N,N-dimethylcarboxamide group, to the corresponding tertiary amines. ucalgary.calibretexts.org In this case, the reduction of this compound would yield 1-(aminomethyl)pyrrole and dimethylamine, following the cleavage of the C-N bond of the amide. However, a more typical reduction of a tertiary amide involves the conversion of the carbonyl group to a methylene (B1212753) group (-CH₂-). Applying this to N,N-dimethylacetamide results in N,N-dimethylethanamine. infinitylearn.com Therefore, the reduction of this compound with LiAlH₄ is expected to yield 1-((dimethylamino)methyl)-1H-pyrrole.

Reaction Scheme: Reduction of this compound this compound + LiAlH₄ → 1-((Dimethylamino)methyl)-1H-pyrrole

The oxidation of the carboxamide moiety is less common. However, the pyrrole ring itself can be oxidized. Under certain oxidative conditions, N-substituted pyrroles can be converted to the corresponding N-substituted maleimides. youtube.com

Mechanistic Elucidation of Key Reactions and Transformations

The understanding of reaction mechanisms is fundamental to controlling chemical transformations. For this compound, this involves studying the pathways of its reactions, including the use of isotopic labeling and the analysis of kinetic and thermodynamic parameters.

Deuterium (B1214612) Labeling Studies for Reaction Pathway Determination

Deuterium labeling is a powerful technique used to trace the path of hydrogen atoms throughout a chemical reaction, thereby elucidating the reaction mechanism. In the context of this compound, deuterium labeling studies can provide critical insights into various transformations, particularly in distinguishing between different mechanistic pathways in electrophilic substitution reactions.

While specific deuterium labeling studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related N-acylpyrroles and other heterocyclic systems. For instance, in electrophilic aromatic substitution, a key question is whether the cleavage of the C-H bond is the rate-determining step. libretexts.orglibretexts.org A primary kinetic isotope effect (KIE), where the rate of reaction is significantly slower with a C-D bond compared to a C-H bond, would indicate that this bond cleavage is indeed part of the rate-determining step. wikipedia.orgprinceton.edu Conversely, the absence of a significant KIE suggests that the initial attack of the electrophile is the slow step. youtube.com

Hydrogen-deuterium exchange studies can also reveal information about the acidity of the pyrrole ring protons. wikipedia.orgrsc.org For N-acylpyrroles, the electron-withdrawing nature of the N-carbonyl group enhances the acidity of the ring protons compared to pyrrole itself, making them more susceptible to exchange in the presence of a suitable deuterium source, such as D₂O, under basic conditions. nih.gov Such studies on this compound would help quantify the reactivity of different positions on the pyrrole ring.

Table 1: Hypothetical Deuterium Labeling Experiments and Expected Outcomes

| Experiment | Labeled Position | Potential Reaction | Expected Outcome for Mechanistic Insight |

| Electrophilic Nitration | C2-D | Nitration | Measurement of kH/kD to determine if C-H bond breaking is rate-determining. |

| Base-catalyzed H/D exchange | All C-H | Isotopic Exchange | Determination of the relative acidity of the C2/C5 and C3/C4 protons. |

| Hydrolysis in D₂O | - | Amide Hydrolysis | To trace the origin of the proton in the resulting pyrrole and dimethylamine. |

Kinetic and Thermodynamic Aspects of Reactions

The study of kinetics and thermodynamics provides quantitative data on reaction rates and the relative stability of reactants and products. For this compound, a key reaction of interest is the hydrolysis of the amide bond.

The hydrolysis of N-acylpyrroles has been a subject of kinetic investigation. acs.org Generally, the N-acyl bond in pyrroles is significantly more labile than in aliphatic amides due to the aromaticity of the pyrrole ring, which acts as a good leaving group. The hydrolysis can be catalyzed by both acid and base. nih.govlibretexts.orgyoutube.com

Under basic conditions, the hydrolysis of N-acylpyrroles proceeds through a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. acs.org The breakdown of this intermediate to form the pyrrole anion and a carboxylic acid is typically the rate-determining step. The stability of the pyrrole anion contributes to the relatively high rate of hydrolysis.

Thermodynamically, the hydrolysis of this compound is an exergonic process, driven by the formation of the stable pyrrole and dimethylamine, along with the conversion of the amide to a carboxylate (under basic conditions) or carboxylic acid (under acidic conditions). The equilibrium lies far to the side of the hydrolysis products. There is limited specific thermodynamic data available for this compound in the literature. nist.gov

Table 2: General Kinetic Parameters for the Hydrolysis of Related N-Acylpyrroles

| N-Acylpyrrole Derivative | Condition | Rate Constant (k) | Reference |

| N-Acetylpyrrole | Basic | Data not specified | acs.org |

| N-Acyloxymethylazetidin-2-ones | pH-independent, acid- & base-catalyzed | Rate-limiting steps identified | nih.gov |

Derivatization and Functionalization Strategies for Analogue Synthesis

The synthesis of analogues of this compound is crucial for exploring its potential applications. This can be achieved by introducing substituents on the pyrrole ring or by modifying the N,N-dimethyl amide group.

Introduction of Substituents on the Pyrrole Ring

The pyrrole ring in N-acylpyrroles is deactivated towards electrophilic substitution compared to pyrrole itself, due to the electron-withdrawing nature of the N-carbonyl group. wikipedia.orgyoutube.com However, electrophilic substitution reactions can still be carried out, often requiring harsher conditions. psu.eduyoutube.comyoutube.com The substitution generally occurs at the C2 and C5 positions, and if these are blocked, at the C3 and C4 positions. acs.orgnih.govnih.gov

Common electrophilic substitution reactions that can be applied include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Using a mixture of nitric acid and sulfuric acid. youtube.com

Sulfonation: Using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: These reactions are generally more challenging on N-acylpyrroles due to the deactivating effect of the acyl group. However, under certain conditions, they can be achieved. nsf.gov

An alternative strategy for functionalization is through metallation of the pyrrole ring followed by reaction with an electrophile. Deprotonation of the pyrrole ring can be achieved using strong bases, and the resulting lithiated or magnesiated species can react with a variety of electrophiles. wikipedia.org

Table 3: Examples of Pyrrole Ring Functionalization Reactions on N-Substituted Pyrroles

| Reaction | Reagents | Position of Substitution | Product Type |

| Bromination | N-Bromosuccinimide (NBS) | C2/C5 | Bromo-N-acylpyrrole |

| Nitration | HNO₃/H₂SO₄ | C2/C5 | Nitro-N-acylpyrrole |

| Anionic Fries Rearrangement | LiN(SiMe₃)₂ | C2 | 2-Aroylpyrrole |

| N-Alkylation | Alkyl halide / Base | N/A (on pyrrole N) | N-Alkyl-N-acylpyrrole |

Modification of the N,N-Dimethyl Amide Group

Modification of the N,N-dimethyl amide group of this compound offers another avenue for creating analogues. These modifications can alter the steric and electronic properties of the molecule.

One common transformation of tertiary amides is their reduction to the corresponding amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the amide carbonyl to a methylene group, yielding a tertiary amine. youtube.com

Another approach involves the hydrolysis of the amide to the corresponding carboxylic acid, which can then be converted to other functional groups. libretexts.org As discussed in section 5.3.2, this hydrolysis is relatively facile for N-acylpyrroles. The resulting pyrrole-1-carboxylic acid can then be activated and reacted with different amines to form new amide analogues.

Direct modification of the N-methyl groups is less common but could potentially be achieved through radical-based reactions. Additionally, N-demethylation reactions are known for tertiary amines and amides, although they often require specific and sometimes harsh conditions.

Table 4: Potential Modifications of the N,N-Dimethyl Amide Group

| Reaction | Reagents | Resulting Functional Group |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | N,N-Dimethylaminomethylpyrrole |

| Hydrolysis | H₃O⁺ or OH⁻ | Pyrrole-1-carboxylic acid |

| Transamidation | 1. Hydrolysis to acid, 2. Amine, Coupling agent | New N-substituted pyrrole-1-carboxamide (B14739591) |

Applications and Utility in Modern Organic Synthesis

N,N-Dimethyl-1H-pyrrole-1-carboxamide as a Versatile Synthetic Intermediate

The inherent reactivity and functionality of the this compound scaffold render it a valuable starting material and intermediate in multi-step organic syntheses. Its structural features can be strategically manipulated to build intricate molecular frameworks.

The pyrrole (B145914) ring is a fundamental component in a vast number of biologically active natural products and synthetic compounds. This compound serves as a key precursor for the elaboration of more complex heterocyclic systems. For instance, the synthesis of polysubstituted pyrroles can be achieved from N-protected succinimides, showcasing a method for creating highly functionalized pyrrole derivatives. researchgate.net One-pot synthesis methods, starting from chalcones and glycine (B1666218) amides, can produce pyrrole-2-carboxamides through an electrocyclization/oxidation sequence, demonstrating the modularity of such synthetic approaches. acs.org

Furthermore, pyrrole-based enaminones, which can be derived from pyrrole carboxamides, are effective building blocks for constructing fused heterocyclic systems like indolizines and pyrrolo[1,2-a]pyrazines. nih.gov These resulting complex heterocycles often exhibit significant biological activities, such as potent antifungal properties. nih.gov The strategic functionalization of the pyrrole core, often starting from simpler carboxamide derivatives, is a common strategy in the development of novel therapeutic agents.

The nitrogen atom within the pyrrole ring and the potential for substitution at various positions make pyrrole derivatives, including this compound, attractive candidates for ligand design in organometallic chemistry. While direct applications of this compound as a ligand are not extensively documented, structurally related compounds highlight the potential of this scaffold. For example, 2,5-Bis[(dimethylamino)methyl]-1H-pyrrole has been successfully used as a tridentate ligand in coordination with various transition metals and main group elements, such as aluminum, zinc, titanium, and yttrium. researchgate.net The electronic properties of the pyrrole ring can be fine-tuned through substitution, influencing the catalytic activity and stability of the resulting metal complexes. researchgate.net The synthesis of N-heterocyclic carbenes (NHCs) derived from the pyrrolo[1,2-c]pyrimidine (B3350400) skeleton, which can be accessed from pyrrole-2-carbaldehydes, further illustrates the utility of pyrrole-based structures in creating advanced ligand systems for catalysis. acs.org

Role in Scaffold Design for Chemical Libraries

The development of chemical libraries is a cornerstone of modern drug discovery and materials science. The pyrrole-1-carboxamide (B14739591) motif is a valuable scaffold for generating diverse collections of molecules for high-throughput screening.

The pyrrole scaffold is frequently employed in the design of new therapeutic agents due to its ability to interact with a variety of biological targets. researchgate.net this compound and its analogues serve as a foundational structure for systematic modification to explore structure-activity relationships (SAR). For example, derivatives of 2-phenyl-1H-pyrrole-3-carboxamide have been synthesized and evaluated as inverse agonists for the 5-HT6 receptor, with SAR studies revealing key structural requirements for high affinity. nih.gov Similarly, SAR studies on pyrrolidine (B122466) amide derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA) have demonstrated how modifications to the pyrrole core and its substituents can significantly impact inhibitory potency and selectivity. rsc.orgnih.gov The creation of a pyrrole carboxamide library has led to the identification of structurally unique inhibitors of human mitogen-activated protein kinase phosphatase-1. uomustansiriyah.edu.iqresearchgate.net

Detailed SAR studies on 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists have also been conducted, where various substituents on the aniline (B41778) ring system were introduced to understand their impact on biological activity. nih.gov These examples underscore the importance of the pyrrole-carboxamide scaffold in medicinal chemistry for the systematic exploration of chemical space to optimize biological activity.

Table 1: Examples of Pyrrole-Based Scaffolds in SAR Studies

| Scaffold/Derivative | Target | Key SAR Findings | Reference(s) |

| 2-Phenyl-1H-pyrrole-3-carboxamide | 5-HT6 Receptor | Fluorine substitution at the 2-phenyl ring and a 3-chlorophenylsulfonyl moiety at N1 enhance affinity. | nih.gov |

| Pyrrolidine Amide Derivatives | N-acylethanolamine acid amidase (NAAA) | Small lipophilic 3-phenyl substituents are preferred for optimal potency; linker flexibility affects selectivity. | rsc.orgnih.gov |

| 1H-Pyrrole-3-carbonitrile Derivatives | STING Receptor | Introduction of various substituents on the aniline ring system modulates agonist activity. | nih.gov |

| Pyrrole Carboxamide Library | Mitogen-Activated Protein Kinase Phosphatase-1 | Identified structurally unique inhibitors through library screening. | uomustansiriyah.edu.iqresearchgate.net |

The principles of combinatorial chemistry aim to rapidly generate large numbers of compounds for biological screening. The robustness of pyrrole synthesis methods makes the this compound scaffold amenable to combinatorial and high-throughput synthesis approaches. Multicomponent reactions (MCRs) are particularly well-suited for this purpose, allowing for the one-pot synthesis of complex pyrrole derivatives from simple starting materials. orientjchem.org The development of efficient, one-pot methods for synthesizing pyrrole-2-carboxylates and -carboxamides further facilitates the creation of diverse libraries. acs.org The use of pyrrole building blocks in the synthesis of DNA gyrase B inhibitors showcases their utility in generating focused libraries for hit-to-lead optimization. acs.org

Development of Catalytic Systems Employing Pyrrole-1-carboxamide Moieties

While the direct incorporation of this compound into catalytic systems is an emerging area, the broader class of pyrrole derivatives has been instrumental in the development of novel catalysts. The Paal-Knorr reaction, a classic method for pyrrole synthesis, has been significantly advanced through the use of various catalytic systems, including low-cost and commercially available aluminas and novel organic-inorganic hybrid solid acids. mdpi.comresearchgate.net These catalysts have shown high activity for the synthesis of N-substituted pyrroles. researchgate.net Furthermore, a multifunctional cobalt-based catalyst has been developed for the sustainable one-pot synthesis of N-substituted pyrroles via the reductive coupling of nitroaromatics with dicarbonyl compounds. researchgate.net

The development of these catalytic systems, while focused on the synthesis of pyrroles, highlights the potential for pyrrole-1-carboxamide moieties themselves to be integrated into more complex catalytic structures, for instance, as part of a ligand framework that can influence the activity and selectivity of a metal center.

Organocatalysis and Metal-Catalyzed Reactions

Currently, there is a notable absence of published research detailing the application of this compound as either an organocatalyst or a ligand in metal-catalyzed reactions. The focus of catalytic research involving pyrrole carboxamides has predominantly been on other isomers, such as N,N-dimethyl-1H-pyrrole-2-carboxamide, or on the synthesis of the pyrrole ring itself using catalytic methods.

General synthetic methods for pyrrole carboxamides have been developed, including non-traditional approaches like oxidative amidation of pyrrole carboxaldehydes. These methods provide access to a range of pyrrole carboxamides, but the subsequent application of the this compound isomer in catalysis is not documented.

Asymmetric Synthesis Applications

There is no available scientific literature to indicate that this compound has been successfully employed in asymmetric synthesis to induce chirality. Research in asymmetric catalysis involving pyrrole derivatives typically utilizes chiral auxiliaries or catalysts that are structurally distinct from this specific compound.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes for N,N-Dimethyl-1H-pyrrole-1-carboxamide

The demand for greener and more economical chemical processes is steering the development of novel synthetic strategies for pyrrole (B145914) derivatives. Traditional methods are often being replaced by more sustainable alternatives that offer higher yields, milder reaction conditions, and the use of less hazardous reagents.

A promising approach involves the oxidative amidation of pyrrole carboxaldehydes with formamides or amines. rsc.org This method is operationally simple, utilizes inexpensive and catalytic reagents like n-tetrabutylammonium iodide (nBu4NI) and tert-butyl hydroperoxide (TBHP), and proceeds under mild conditions to provide tertiary pyrrole carboxamides in good to excellent yields. rsc.org A key feature of this transformation is the postulated involvement of pyrrole acyl radicals, which diverges from traditional ionic amidation reactions. rsc.org The development of such non-traditional pathways represents a significant step towards more efficient syntheses.

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research |

| Oxidative Amidation | Involves pyrrole acyl radicals; uses catalytic nBu4NI and TBHP oxidant. | Mild conditions, inexpensive reagents, high yields, operational simplicity. | Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde. rsc.org |

| Multi-Component Reactions | Combines three or more reactants in a single step to form a complex product. | High atom economy, reduced waste, simplified purification. | Development of new three-component coupling processes for pyrrole synthesis. rsc.org |

| Metal-Catalyzed Cyclization | Intramolecular cyclization of precursors, such as N-(3-butynyl)-sulfonamides, using catalysts like PdCl2 or AuCl. | High efficiency, access to specific isomers and related heterocyclic structures. | Synthesis of 2,3-dihydro-1H-pyrroles via intramolecular 5-endo-dig cyclisation. rsc.org |

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of automated systems and continuous flow chemistry is revolutionizing the synthesis of small molecules, including pyrrole carboxamides. nih.gov These technologies offer precise control over reaction parameters, leading to improved consistency, safety, and scalability.

Flow chemistry, which involves performing reactions in a continuous stream through a microreactor, has demonstrated significant advantages for synthesizing pyrrole derivatives. nih.gov For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed, which can be subsequently converted to carboxamides in a continuous process. nih.gov This method is noted for being highly efficient, atom economical, and environmentally friendly due to the reduction of waste streams. nih.gov The ability to run multistep reactions in a single, uninterrupted sequence is particularly beneficial for the rapid generation of compound libraries for screening and optimization. nih.govunimi.it

The future application of these methodologies to the synthesis of this compound could enable on-demand production, minimize manual handling of intermediates, and facilitate a seamless transition from laboratory-scale synthesis to larger-scale manufacturing.

Advanced In Situ Spectroscopic Monitoring of Reaction Progress

To optimize synthetic routes, particularly within automated and flow chemistry systems, real-time monitoring of reaction progress is essential. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry (LC-MS), provide continuous data on reactant consumption, intermediate formation, and product yield without the need for sample extraction.

Spectroscopic studies are fundamental to characterizing newly synthesized pyrrole derivatives and understanding their properties. researchgate.net For example, 1H-NMR spectroscopy is routinely used to confirm the structure of novel carboxamide-linked compounds by identifying characteristic proton signals. rsc.org By integrating these spectroscopic tools directly into the reaction vessel or flow path, chemists can gain deep mechanistic insights, identify reaction endpoints precisely, and detect the formation of any byproducts in real time. This continuous feedback loop allows for dynamic optimization of parameters like temperature, pressure, and reagent stoichiometry, leading to improved purity and yield. The application of these monitoring techniques to the synthesis of this compound would be a logical step in perfecting its production.

Machine Learning and Artificial Intelligence in Predictive Chemical Modeling and Synthesis Design

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative tools in chemical research. researchgate.net These computational approaches can analyze vast datasets to predict reaction outcomes, optimize synthetic pathways, and even design novel molecules with desired properties. rsc.orgresearchgate.net

For the synthesis of this compound, ML models could be trained on existing reaction data to predict the optimal conditions for achieving the highest yield and purity. Hybrid models that combine traditional transition state modeling with ML have shown remarkable accuracy in predicting reaction barriers and selectivity for complex reactions. rsc.org Advanced architectures like SchNet4AIM are now capable of accurately predicting local and interatomic properties, offering unprecedented insight into reaction mechanisms. nih.gov

Beyond synthesis, AI can be used for predictive modeling of the compound's physicochemical and pharmacokinetic properties, as demonstrated in computational ADME (Absorption, Distribution, Metabolism, and Excretion) studies of related pyrrole structures. nih.gov This "in silico" analysis accelerates the discovery process by prioritizing compounds with the most promising characteristics for further development, saving significant time and resources. researchgate.net

| AI/ML Application Area | Description | Potential Impact on this compound |

| Reaction Prediction | Algorithms predict reaction barriers, yields, and selectivity based on reactants, reagents, and conditions. rsc.org | More rapid optimization of synthetic routes; reduction in the number of required experiments. |

| Synthesis Design | AI tools propose novel and efficient synthetic pathways to a target molecule. | Discovery of new, more sustainable, or cost-effective manufacturing processes. |

| Property Prediction | Models predict physicochemical properties, bioactivity, and toxicity from molecular structure. nih.govnih.gov | Faster screening for potential applications; early identification of promising derivatives. |

| Mechanism Analysis | AI helps interpret complex reaction data to elucidate underlying chemical mechanisms. nih.gov | Deeper understanding of the reactivity of the pyrrole-carboxamide scaffold. |

Exploration of Novel Chemical Transformations and Reactivity Profiles for the Compound

The this compound molecule possesses distinct reactive sites—the aromatic pyrrole ring and the carboxamide functional group—that offer rich opportunities for novel chemical transformations. Future research will likely focus on exploring this reactivity to generate new derivatives with unique properties.

The pyrrole ring is susceptible to electrophilic attack, and its reactivity can be tuned by the N-carboxamide group. nih.gov Research into the functionalization of conductive polymers has shown that the pyrrole nitrogen and the ring itself can be sites for modification. nih.gov Furthermore, the discovery of unusual reaction mechanisms, such as the involvement of pyrrole acyl radicals in amidation, suggests that non-traditional pathways can be exploited to access new chemical space. rsc.org The study of unexpected reactions, like the formation of novel pyrroles in Maillard model systems, can also provide inspiration for new synthetic methodologies. nih.gov By systematically investigating the compound's reactivity with a diverse range of reagents and catalysts, chemists can build a library of derivatives for various applications.

Potential Applications in Advanced Materials Science (e.g., conductive polymers, sensing platforms)

The pyrrole scaffold is a cornerstone of many functional materials due to its inherent electronic properties. rsc.org this compound can serve as a valuable monomer or building block for creating advanced materials with tailored characteristics.

Conductive Polymers: Pyrrole and its derivatives can be electrochemically polymerized to form conductive polymers. mdpi.com These materials are investigated for a wide range of applications due to their electrical conductivity and low energy optical transitions. azom.com By incorporating this compound into polymer chains, it may be possible to modulate properties such as solubility, processability, and conductivity. The N,N-dimethylcarboxamide group could influence the polymer's morphology and its interaction with other substances.

Sensing Platforms: The pyrrole moiety is a key component in chemosensors designed to detect a variety of analytes. researchgate.net For example, pyrrole-based copolymers have been used to fabricate sensors for ethanol (B145695) and to detect heavy metal ions like Cu2+ and Cd2+. mdpi.com The nitrogen and oxygen atoms in the carboxamide group of this compound could act as coordination sites for metal ions, making it a candidate for new colorimetric or fluorescent sensors. Soluble pyrrole derivatives are particularly advantageous for designing optical sensors as they can overcome aggregation problems in solid matrices. researchgate.net

| Material Application | Role of Pyrrole-Carboxamide Moiety | Example Research Area |

| Conductive Polymers | Acts as a monomer; the substituent can modify solubility, conductivity, and processability. mdpi.comazom.com | Development of novel semiconducting films for electronic devices. |

| Chemical Sensors | The pyrrole ring and carboxamide group can bind to specific analytes (e.g., metal ions), causing a detectable signal (colorimetric or fluorescent). researchgate.net | Creation of multi-analyte sensors for environmental monitoring or diagnostics. |

| Biomaterials | Can be functionalized to immobilize biomolecules like enzymes for biosensor applications. azom.com | Fabrication of enzyme-immobilized conducting films for detecting biological molecules. |

Q & A

Q. What are the recommended methodologies for synthesizing N,N-Dimethyl-1H-pyrrole-1-carboxamide derivatives?

Synthesis of pyrrole carboxamides typically involves coupling reactions between pyrrole carboxylic acids and amines. A common approach includes:

- Step 1: Dissolve the pyrrole carboxylic acid derivative (e.g., 1H-pyrrole-1-carboxylic acid) in a polar solvent like acetonitrile or dichloromethane.

- Step 2: Add coupling agents such as dicyclohexylcarbodiimide (DCC) with 4-N,N-dimethylaminopyridine (DMAP) as a catalyst to activate the carboxylic acid group .

- Step 3: Introduce the amine (e.g., dimethylamine) to form the carboxamide bond under reflux conditions.

- Step 4: Purify the product via crystallization using ethyl acetate or acetonitrile, as demonstrated in analogous compounds like N-Nitro-1H-pyrrole-2-carboxamide .

Q. How can crystallographic data be effectively utilized to characterize pyrrole carboxamides?

X-ray crystallography is critical for resolving bond lengths, angles, and supramolecular interactions. Key considerations include:

- Data Collection: Use a diffractometer (e.g., Rigaku AFC10) with MoKα radiation (λ = 0.71073 Å) to measure reflections at low temperatures (e.g., 133 K) to minimize thermal motion .

- Refinement: Employ SHELXL for least-squares refinement, assigning isotropic displacement parameters to hydrogen atoms and anisotropic parameters to heavier atoms .

- Hydrogen Bonding Analysis: Identify intermolecular interactions (e.g., N–H⋯O) that stabilize crystal packing, as seen in N-Nitro-1H-pyrrole-2-carboxamide, where chains form along the a-axis via N1–H1N⋯O3 bonds .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for pyrrole carboxamides?

Contradictions often arise from dynamic behavior in solution vs. solid-state rigidity. To address this:

- Comparative Analysis: Cross-validate NMR chemical shifts (e.g., ¹H and ¹³C) with crystallographic torsion angles. For example, torsional deviations (e.g., C3–C4–C5–N2 = -8.6°) in the solid state may explain shifts in solution .

- Theoretical Calculations: Use DFT methods to model solution-phase conformers and compare with experimental spectra. This approach was applied to 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where computational results aligned with observed NMR data .

Q. What strategies optimize the refinement of challenging crystallographic datasets for pyrrole derivatives?

Complex cases (e.g., twinning, weak diffraction) require advanced refinement protocols:

- Twinning Detection: Use SHELXD to identify twin laws and refine using HKLF5 format in SHELXL .

- High-Resolution Data: Prioritize datasets with θ > 25° and redundancy > 4 to improve R-factor convergence (e.g., R = 0.043 for N-Nitro-1H-pyrrole-2-carboxamide) .

- Hydrogen Atom Placement: For disordered regions, apply geometric constraints (C–H = 0.95 Å) and refine riding models .

Q. How do substituents influence the supramolecular assembly of pyrrole carboxamides?

Substituents dictate packing motifs via non-covalent interactions:

- Nitro Groups: In N-Nitro-1H-pyrrole-2-carboxamide, the nitro moiety introduces torsional strain (C5–N2–N3–O2 = 29.0°), disrupting coplanarity but enabling C3–H3⋯O3 hydrogen bonds .

- Methyl Groups: N,N-Dimethylation reduces hydrogen-bond donor capacity, favoring van der Waals interactions. Compare this with 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide, where N–H⋯O bonds dominate chain formation .

Q. What computational methods are recommended for predicting the reactivity of pyrrole carboxamides?

Combine DFT and molecular docking to assess electronic and steric effects:

- DFT: Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the carbonyl carbon in this compound is highly electrophilic (f⁻ ≈ 0.15) .

- Docking Studies: Use AutoDock Vina to evaluate binding affinities with biological targets (e.g., antimicrobial enzymes). This approach validated antioxidant activity in pyrrole-based compounds .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.